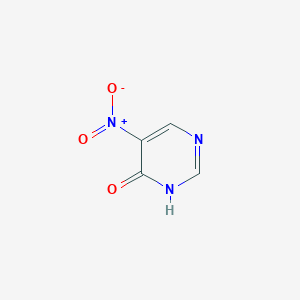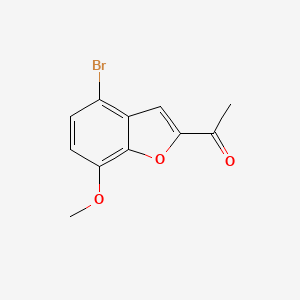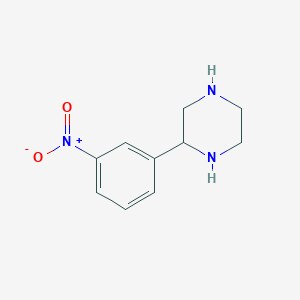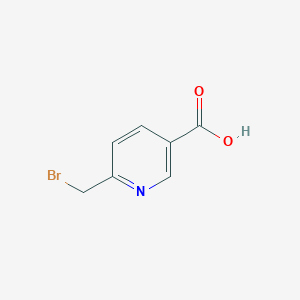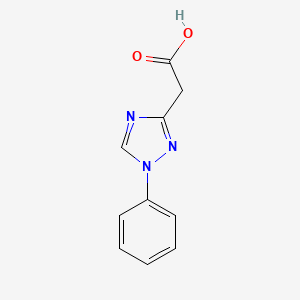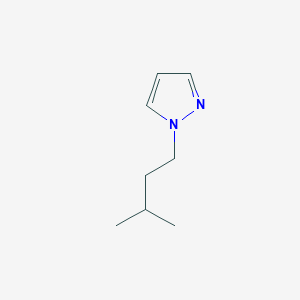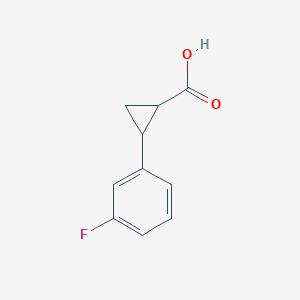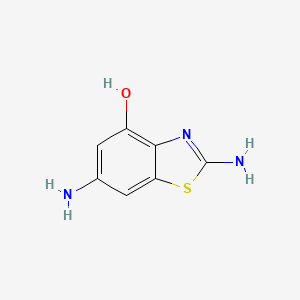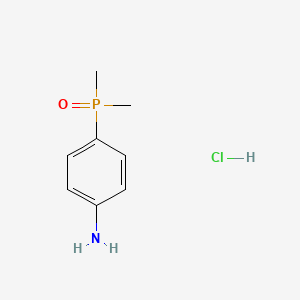
二甲基(4-氨基苯基)膦氧化物盐酸盐
描述
The compound (4-Aminophenyl)dimethylphosphine oxide hydrochloride is a derivative of phosphine oxide with an amino group attached to the phenyl ring. This structure is related to the family of phosphine oxides that have been studied for their coordination chemistry, particularly with palladium(II) . The presence of the amino group allows for potential coordination through nitrogen, which can be significant in forming complexes with metals.
Synthesis Analysis
The synthesis of related phosphine oxide compounds involves the reaction of palladium(II) chloride with ligands in dry ethanol to form palladium(II) chloro complexes . Although the exact synthesis of (4-Aminophenyl)dimethylphosphine oxide hydrochloride is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed, possibly involving the chlorination of the corresponding phosphine to introduce the hydrochloride aspect.
Molecular Structure Analysis
The molecular structure of related compounds, such as the trans-bis[2-(dimethylphosphinoylmethoxy-1,1-dimethylethylamine)]palladium(II) dichloride, has been determined using single-crystal X-ray diffraction data . These compounds crystallize in the monoclinic crystal system and feature a square-planar coordination sphere around palladium. The coordination involves nitrogen atoms from aminoalkyldimethylphosphine ligands and chloride atoms in a trans-arrangement. The molecular structure of (4-Aminophenyl)dimethylphosphine oxide hydrochloride would likely exhibit similar coordination properties due to the presence of the amino group.
Chemical Reactions Analysis
The chemical reactivity of phosphine oxides typically involves their ability to coordinate with metal centers. In the case of the compounds studied, coordination with palladium(II) leads to the formation of chloro complexes . The amino group in (4-Aminophenyl)dimethylphosphine oxide hydrochloride would be expected to participate in coordination reactions, potentially forming complexes with various metals, which could be of interest in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine oxides are influenced by their molecular structure. For instance, the crystal packing of [4-(N,N-dimethylamino)phenyl]diphenylphosphine oxide shows one-dimensional chains extended into a sheet structure by peripheral inter-chain associations . This suggests that (4-Aminophenyl)dimethylphosphine oxide hydrochloride could also exhibit interesting solid-state properties due to its potential for hydrogen bonding and intermolecular interactions. The exact physical properties such as melting point, solubility, and stability would require empirical determination.
科学研究应用
庞大且手性配体的合成
(莱因哈特等人,2021)讨论了使用二甲基膦 P-氧化物作为生成庞大且手性配体的平台化学品。这些配体对于配位化学和催化至关重要,证明了该化合物在提高化学反应的效率和选择性中的作用。
新型聚酰亚胺的开发
明、安和尹(2004)和郑、金和尹(2001)的研究重点是使用与二甲基(4-氨基苯基)膦氧化物相关的单体合成和表征聚酰亚胺。这些材料表现出高热稳定性和独特的电子性能,使其适用于电子和光学领域的先进应用。
提高聚合物的阻燃性
王立生、王新兰和颜桂林(2000)探索了将膦氧化物衍生物掺入聚合物以提高阻燃性。他们的工作,在此详细说明,证明了此类化合物在为各种应用创造更安全材料中的潜力。
在立体光刻 3D 打印中的应用
王、戈亚内斯、盖斯福德和巴西特(2016)的研究揭示了膦氧化物衍生物在立体光刻 (SLA) 中用于 3D 打印具有缓释特性的载药片剂。该应用表明二甲基(4-氨基苯基)膦氧化物衍生物在制药领域(特别是创建定制的药物递送系统)中的多功能性。
高折射率材料的合成
金、具、高、吕、高和游(2018)重点介绍了含膦氧化物的聚合物的合成,目标是具有高折射率和低双折射率的材料。他们的工作,在此处找到,有助于开发在光子学和高级光学器件中具有潜在应用的光学材料。
属性
IUPAC Name |
4-dimethylphosphorylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOSYPEIKFMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619664 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)dimethylphosphine oxide hydrochloride | |
CAS RN |
479353-60-1 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


